The synthesis of De-guanidine Peramivir can be achieved through various methods that balance efficiency and yield while retaining biological activity. One notable approach involves:
Technical details reveal that de-guanidinylation can be performed using specific reagents that selectively remove the guanidine group without affecting other functional groups within the molecule, ensuring that the resultant compound retains its antiviral properties.
The molecular structure of De-guanidine Peramivir can be represented by its IUPAC name: (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid. The structural representation includes:
This structure highlights the cyclopentane ring and various functional groups critical for its activity as a neuraminidase inhibitor .
De-guanidine Peramivir undergoes several chemical reactions relevant to its synthesis and activity:
These reactions are crucial for both synthesizing De-guanidine Peramivir and understanding its mechanism of action against influenza viruses .
De-guanidine Peramivir functions primarily through competitive inhibition of the neuraminidase enzyme found on the surface of influenza viruses. By binding to the active site of neuraminidase, it prevents the release of new virions from infected cells. This inhibition disrupts the viral life cycle and limits viral spread within the host organism.
Research indicates that while De-guanidine Peramivir is approximately one order of magnitude less potent than Peramivir in inhibiting neuraminidase activity, it still maintains significant antiviral efficacy against various influenza strains .
The physical and chemical properties of De-guanidine Peramivir are essential for understanding its behavior in biological systems:
These properties influence its pharmacokinetics and bioavailability when administered in therapeutic settings .
De-guanidine Peramivir is primarily studied for its potential as an antiviral agent against influenza viruses. Its ability to inhibit neuraminidase makes it a candidate for further development in treating influenza infections, particularly in cases where traditional treatments may fail due to resistance or other factors. Additionally, it holds promise for exploration in combination therapies or as a lead compound for designing new antiviral agents .
The guanidine group (-C(NH₂)₂⁺) in peramivir is a critical pharmacophore that governs its high-affinity binding to the neuraminidase (NA) active site. Peramivir’s cyclopentane core positions the guanidine moiety to form dual electrostatic and hydrogen-bonding interactions with conserved residues in influenza A and B neuraminidases. Specifically, the guanidinium ion engages in:
Table 1: Guanidine-Mediated Binding Interactions of Peramivir in Neuraminidase
NA Residue | Interaction Type | Functional Role |
---|---|---|
E119 | Salt bridge | Framework stabilization |
E227 | Ionic bond | Catalytic site anchoring |
W178 | Hydrogen bond (backbone carbonyl) | Active site rigidity |
D151 | Water-mediated hydrogen bond | Indirect catalytic support |
Mutations at these residues (e.g., E119G/V in H3N2, H5N1) directly disrupt guanidine binding, confirming its mechanistic role [1] [3].
Despite its efficacy, the guanidine group imposes three key limitations that motivate its removal in next-generation analogs:
A. Resistance Development
Guanidine-dependent inhibitors like peramivir and zanamivir are vulnerable to framework residue mutations that compromise electrostatic binding:
Table 2: Resistance Mutations Impacting Guanidine-Dependent Inhibitors
Mutation | Virus Subtype | Fold Reduction in Susceptibility | Primary Mechanism |
---|---|---|---|
E119G | H5N1 | >100 (Zanamivir), 10–100 (Peramivir) | Loss of salt bridge with guanidine |
E119V | H3N2 | >100 (Oseltamivir), <10 (Peramivir) | Steric hindrance of guanidine positioning |
R150K | Influenza B | >50 (All NA inhibitors) | Disruption of D197 salt bridge (framework) |
B. Physicochemical and Pharmacokinetic Challenges
The highly basic guanidine group (pKa ~12.5) renders peramivir hydrophilic and poorly membrane-permeable [6] [10]. This necessitates intravenous administration (as oral bioavailability is negligible) and restricts tissue penetration, particularly to the upper respiratory tract where influenza replication initiates [1] [7]. Additionally, guanidine’s positive charge at physiological pH increases binding to plasma proteins and extracellular matrices, reducing free drug concentrations at the site of infection [6].
Removing the guanidine group while retaining antiviral efficacy requires strategic structural modifications to compensate for lost electrostatic interactions. Key design principles include:
A. Bioisosteric Replacement
Replacing guanidine with non-basic polar moieties that mimic its hydrogen-bonding capability without cationic charge:
B. Hydrophobic Pocket Optimization
Exploiting the hydrophobic subpocket (residues I222, A246, R224) traditionally targeted by oseltamivir:
C. Salt Bridge Engineering
Introducing acidic groups (e.g., carboxylates) to form novel salt bridges with conserved arginine residues (R152, R371):
D. Conformational Flexibility Enhancement
Designing analogs with rotatable bonds near the C4 position to adapt to mutant NA active sites. AV5080’s flexible linker allows reorientation upon E119 mutation, preserving inhibition (IC50 increases only 5–10 fold vs. >100-fold for guanidine inhibitors) [3].
The structural evolution of neuraminidase inhibitors underscores that guanidine removal is not a mere subtractive process but necessitates innovative chemistry to maintain potency while broadening applicability against resistant strains.
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